3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorinated phenyl group, and a methoxypropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorinated Phenyl Group: This step involves the reaction of the quinazolinone intermediate with 2-chloro-4-methylphenyl isocyanate.
Attachment of the Methoxypropyl Side Chain: The final step involves the reaction of the intermediate with 3-methoxypropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Chlorinated Phenyl Compounds: Compounds with chlorinated phenyl groups but different core structures.
Methoxypropyl Derivatives: Compounds with methoxypropyl side chains but different core structures.
Uniqueness
The uniqueness of 3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide lies in its combination of a quinazolinone core, a chlorinated phenyl group, and a methoxypropyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H27ClN4O5 |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
3-[1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C24H27ClN4O5/c1-16-8-9-19(18(25)14-16)27-22(31)15-29-20-7-4-3-6-17(20)23(32)28(24(29)33)12-10-21(30)26-11-5-13-34-2/h3-4,6-9,14H,5,10-13,15H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
LJOYJUPYLDSCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.